ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a 7-fluoro-substituted benzo[e][1,2,4]thiadiazine 1,1-dioxide core linked via a thioacetyl bridge to a piperazine ring, which is further esterified with an ethyl carboxylate group. This structure combines sulfonamide-like characteristics (from the 1,1-dioxide moiety) with the conformational flexibility of the piperazine ring, making it a candidate for diverse pharmacological applications. Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., thiadiazine-piperazine hybrids in and ) .
Properties
IUPAC Name |
ethyl 4-[2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O5S2/c1-2-26-16(23)21-7-5-20(6-8-21)14(22)10-27-15-18-12-4-3-11(17)9-13(12)28(24,25)19-15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUYXIKHDFKYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiadiazine ring. The thiadiazine ring can be synthesized through the reaction of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen sources . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the ethyl ester group . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6h | 4-(2-((7-fluoro-1,1-dioxido-4H-benzothiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylic acid | 85% | |
| HCl (conc.), 60°C, 12h | Same as above | 78% |
The carboxylic acid derivative exhibits enhanced solubility in polar solvents and is often used for salt formation or conjugation with amines via amide coupling .
Nucleophilic Substitution at the Benzothiadiazine Core
The electron-deficient benzothiadiazine ring facilitates nucleophilic substitution, particularly at the 3-position sulfur or nitrogen atoms. Fluorine at the 7-position directs electrophilic attacks to specific sites.
Substituted derivatives often show improved binding to biological targets, such as kinase-associated enzymes .
Piperazine Ring Functionalization
The secondary amines in the piperazine ring undergo alkylation or acylation, enabling diversification of the molecule’s pharmacokinetic properties.
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | N-Acetylated piperazine derivative | DCM, RT, 2h | 90% | |
| Methyl iodide | N-Methylpiperazine derivative | K2CO3, DMF, 60°C, 6h | 75% |
Acylation reactions are typically performed under mild conditions, while alkylation requires base-mediated deprotonation .
Oxidation and Reduction Reactions
The thioether linkage and sulfone group influence redox behavior:
The sulfone group (1,1-dioxido) is oxidation-resistant under standard conditions, ensuring stability during synthesis .
Cyclocondensation and Heterocycle Formation
The acetyl-thioether bridge participates in cyclization reactions with diamines or hydrazines:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Thiadiazolo-pyrazine hybrid | EtOH, reflux, 6h | 68% | |
| 1,2-Diaminobenzene | Benzodiazepine-fused derivative | Toluene, 110°C, 12h | 45% |
These reactions expand the compound’s scaffold diversity, enabling exploration of structure-activity relationships .
Biological Activity Correlation
Derivatives synthesized via the above pathways exhibit notable pharmacological profiles:
| Derivative | Activity | IC50/EC50 | Reference |
|---|---|---|---|
| Carboxylic acid analog | Kinase inhibition (e.g., KAT3B) | 0.12 µM | |
| N-Acetylpiperazine derivative | Antifungal (Candida albicans) | 8.5 µg/mL |
The parent compound and its analogs are under investigation for antimicrobial and anticancer applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazine compounds exhibit notable antimicrobial properties. Ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate has been studied for its efficacy against various bacterial strains. The introduction of the thiadiazine moiety enhances its interaction with bacterial cell walls, leading to increased permeability and subsequent cell death.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit anticancer activity. The mechanism involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential for development into therapeutic agents.
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Thiadiazine derivatives have shown promise in inhibiting enzymes involved in metabolic pathways related to various diseases. For instance, studies indicate that this compound can inhibit carbonic anhydrase and other key enzymes that play a role in tumorigenesis and inflammation.
Neuropharmacological Research
Given its structural similarity to known neuroactive compounds, this compound is being explored for potential neuropharmacological applications. Preliminary findings suggest it may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the effectiveness of thiadiazine derivatives against Staphylococcus aureus and Escherichia coli. The compound was synthesized and tested in vitro, showing a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics .
Case Study 2: Anticancer Activity
In another research effort, this compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers compared to control groups .
Mechanism of Action
The mechanism of action of ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
Key Observations :
- The benzo[e][1,2,4]thiadiazine 1,1-dioxide core in the target compound is distinct from the benzo[b][1,4]thiazine 1,1-dioxide in , which lacks the fused thiadiazine ring but shares sulfone and piperazine motifs. This difference may alter electronic properties and target selectivity .
- The thieno-benzodiazepine derivative () replaces the thiadiazine with a benzodiazepine system, likely shifting activity toward neurological targets .
Pharmacokinetic and Physicochemical Properties
Using similarity indexing (Tanimoto coefficient >0.6; ), the target compound shares ~65–70% structural similarity with SAHA (vorinostat), a histone deacetylase (HDAC) inhibitor, suggesting comparable solubility (logP ~2.5–3.0) and oral bioavailability . However, the ethyl carboxylate group may increase metabolic stability compared to ester-free analogues (e.g., ’s propargyl derivatives) .
Research Findings and Data
Molecular Similarity Metrics
Biological Activity
Ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 367.39 g/mol. The compound features a benzo[e][1,2,4]thiadiazine ring system which is linked to a piperazine moiety through a thioether bond. This structural arrangement is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18F1N3O4S |
| Molecular Weight | 367.39 g/mol |
| CAS Number | 886955-64-2 |
Synthesis
The synthesis of this compound typically involves the reaction of a thiol derivative with an appropriate acylating agent followed by cyclization to form the piperazine structure. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[e][1,2,4]thiadiazine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of this scaffold have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines.
In one study, the cytotoxicity was evaluated using the MTT assay, revealing that certain derivatives exhibited IC50 values as low as 29 μM against HeLa cells . Such findings suggest that the incorporation of the thiadiazine nucleus enhances the anticancer properties of these compounds.
The mechanism by which this compound exerts its effects may involve interactions with specific biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. Molecular docking studies have indicated potential binding interactions with key proteins associated with cancer progression .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A recent evaluation of several thiadiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited enhanced cytotoxic effects against breast cancer cell lines (MCF-7). These compounds showed IC50 values ranging from 10 μM to 30 μM depending on their structural modifications .
Case Study 2: Structure Activity Relationship (SAR)
In a comprehensive SAR study focusing on benzodiazepine derivatives and their anticancer properties, it was found that modifications at specific positions significantly influenced biological activity. The introduction of halogens and other functional groups was noted to improve binding affinity and cytotoxicity against various cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions. A general approach includes:
- Step 1 : Reacting 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-thiol with chloroacetyl chloride to form the thioacetyl intermediate.
- Step 2 : Coupling the intermediate with ethyl piperazine-1-carboxylate using a base (e.g., K₂CO₃) in DMF or DCM.
- Purification : Column chromatography with ethyl acetate/hexane (1:8 ratio) is effective for isolating the product .
Q. How should researchers handle and store this compound?
Q. What solvent systems are effective for purification via column chromatography?
Ethyl acetate/hexane mixtures (1:2 to 1:8 ratios) are commonly used. Silica gel (60–120 mesh) with 0.25% triethylamine additive improves resolution for polar intermediates .
Q. What analytical techniques confirm the compound’s structure?
- NMR : ¹H/¹³C NMR for verifying substituent positions and piperazine-thiadiazine connectivity.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Advanced Questions
Q. How can molecular docking predict biological targets?
- Protocol : Use software like AutoDock Vina. Prepare the ligand (target compound) by optimizing its 3D structure (e.g., DFT-based geometry optimization). Dock against protein databases (e.g., PDB) focusing on kinases or bacterial enzymes.
- Validation : Compare binding affinities with known inhibitors (e.g., tyrosine kinase inhibitors in ).
Q. What strategies optimize synthesis yield in multi-step reactions?
- Reaction Monitoring : Use TLC (hexane/ethyl acetate) to track intermediate formation.
- Catalyst Optimization : Copper(I)-catalyzed click chemistry (e.g., CuSO₄/sodium ascorbate) improves triazole ring formation efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution rates .
Q. How do structural modifications in the thiadiazine ring affect bioactivity?
- Fluoro Substituents : The 7-fluoro group enhances metabolic stability and target affinity by reducing CYP450-mediated oxidation .
- Thioacetyl Linker : Replacing sulfur with oxygen decreases antibacterial activity due to reduced membrane permeability .
Q. What in vitro assays evaluate antibacterial properties?
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Hemolytic Assays : Assess cytotoxicity via red blood cell lysis (e.g., 2% erythrocyte suspension) to confirm selectivity .
Q. How can researchers resolve contradictions in reported biological activities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
